molecular formula C8H7ClN2 B1643282 3-(Chloromethyl)-1H-indazole

3-(Chloromethyl)-1H-indazole

Cat. No.: B1643282
M. Wt: 166.61 g/mol
InChI Key: FNTWTKVKNSOHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-1H-indazole is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The reactive chloromethyl group at the 3-position makes this compound a versatile building block for further functionalization, enabling the construction of more complex molecules for pharmaceutical development . The indazole scaffold is a privileged structure in drug discovery, known for its broad pharmacological activities . Researchers are particularly interested in indazole derivatives for their potential in developing new therapeutic agents. Scientific literature has reported indazole-based compounds to exhibit a wide range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antileishmanial effects . Furthermore, novel derivatives have shown promise as inhibitors for enzymes like thymidine phosphorylase and α-glucosidase, indicating potential applications in metabolic disorder research . The structural motif is found in several FDA-approved drugs and compounds in clinical trials, such as the kinase inhibitors Pazopanib and Axitinib, underscoring its significance in creating bioactive molecules . This compound is intended for use in laboratory research only, specifically for the synthesis and exploration of novel heterocyclic compounds. Safety Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTWTKVKNSOHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloromethyl 1h Indazole

Classical Approaches to 3-Substituted Indazoles

Traditional methods for synthesizing 3-substituted indazoles often rely on building the heterocyclic ring from acyclic precursors or functionalizing a pre-formed indazole ring, which can present unique challenges.

Precursor Synthesis and Derivatization Routes

The synthesis of the indazole ring system has been approached from various starting materials. Classical methods often begin with benzene (B151609) precursors, where the pyrazole (B372694) moiety is formed through ring-closure reactions starting from compounds like o-toluidines, isatins, or phenylhydrazines. derpharmachemica.com However, direct electrophilic substitution at the C-3 position of the indazole ring is notably difficult. derpharmachemica.com

Consequently, derivatization strategies are frequently employed. These routes involve preparing a precursor with a functional group at the 3-position that can be readily converted to the desired chloromethyl group. A common precursor is 3-hydroxymethyl-1H-indazole. This intermediate can be synthesized through several pathways, such as the reduction of 1H-indazole-3-carboxylic acid or its esters with a suitable reducing agent like lithium aluminum hydride. google.com Another approach involves the [3+2] cycloaddition of benzynes with specific diazo compounds to yield indazoles bearing a hydroxymethyl unit at the C-3 position.

A summary of selected precursor routes is presented below.

PrecursorSynthetic MethodKey ReagentsReference
1H-Indazole-3-carboxylic acidReductionLiAlH₄ google.com
N-protected IndazoleLithiation and carboxylationn-BuLi, CO₂ derpharmachemica.com
Benzyne and Diazo(trimethylsilyl)ethanol[3+2] CycloadditionBenzyne precursor, CsF

Optimization of Reaction Conditions for Chloromethylation

The conversion of a precursor, typically 3-hydroxymethyl-1H-indazole, to 3-(chloromethyl)-1H-indazole is a critical step. This is often achieved via nucleophilic substitution using a chlorinating agent. A documented method involves treating 1-benzyl-3-hydroxymethyl-1H-indazole with concentrated hydrochloric acid at elevated temperatures. google.com Other common chlorinating agents for converting benzylic alcohols to chlorides include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

The optimization of this chloromethylation step is crucial for maximizing yield and minimizing side products. Drawing parallels from the well-established Blanc chloromethylation of aromatic compounds, key parameters for optimization can be identified. koreascience.krjk-sci.comwikipedia.org These include the choice of catalyst (e.g., a Lewis acid like ZnCl₂), reaction temperature, duration, and the stoichiometry of the reagents. koreascience.kr A systematic approach, such as the Box-Wilson method, can be employed to develop a mathematical model of the process and determine the optimal conditions for the procedure. koreascience.kr

ParameterTypical Range/ConditionRationale for OptimizationReference
Chlorinating AgentConc. HCl, SOCl₂, POCl₃Reactivity, cost, and ease of workup vary. google.com
TemperatureRoom Temp. to 110°CBalances reaction rate against potential for side-product formation (e.g., diarylmethanes). koreascience.krnih.gov
CatalystNone or Lewis Acid (e.g., ZnCl₂)Enhances the electrophilicity of the formaldehyde (B43269) equivalent in direct chloromethylations. jk-sci.comwikipedia.org
Reaction Time2 - 24 hoursEnsures complete conversion without significant degradation of the product. nih.gov

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated, efficient, and sustainable methods for the preparation of complex molecules like this compound. These strategies often employ catalysis and novel processing techniques to improve reaction outcomes.

Catalytic Transformations in Indazole Synthesis

Catalytic methods have revolutionized the synthesis and functionalization of heterocyclic compounds. nih.gov For 3-substituted indazoles, transition-metal catalysis is particularly prominent. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for C-3 functionalization. mdpi.com These reactions typically start with a 3-haloindazole (e.g., 3-iodo- or 3-bromo-1H-indazole), which can be coupled with a variety of partners. For example, the Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups at the C-3 position. mdpi.com

More advanced techniques involve the direct C-H functionalization of the indazole ring. Rhodium(III) and Cobalt(III) catalysts have been successfully used for the C–H bond addition of azobenzenes to aldehydes, leading to a one-step synthesis of N-aryl-2H-indazoles. nih.govnih.govacs.org This approach avoids the need for pre-functionalized starting materials, making it highly atom-economical. Similarly, silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to various 3-substituted 1H-indazoles. nih.gov

Reaction TypeCatalyst SystemSubstrateSignificanceReference
Suzuki-Miyaura CouplingPd(OAc)₂, PdCl₂(dppf)3-Iodo-1H-indazoleForms C-C bonds at the C-3 position. mdpi.com
Intramolecular N-arylationCu₂O nanoparticles2-halobenzaldehydesForms the indazole ring under green conditions. organic-chemistry.org
C-H Addition/Cyclization[Cp*RhCl₂]₂ or Co(III) complexAzobenzene and aldehydeDirect, atom-economical synthesis of N-aryl-2H-indazoles. nih.govnih.gov
Intramolecular C-H AminationAgNTf₂ / Cu(OAc)₂N-Aryl-N-((2-(trimethylsilyl)phenyl)methyl)amineEnables construction of diverse 1H-indazoles. nih.gov

Green Chemistry Principles in Synthesis Protocols

The application of green chemistry principles aims to make chemical synthesis more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. sphinxsai.comnih.gov In the context of indazole synthesis, several greener alternatives to classical methods have been developed.

One notable example is the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide. This reaction is performed in polyethylene (B3416737) glycol (PEG), a biodegradable and non-toxic solvent, representing a significant environmental improvement over traditional volatile organic solvents. organic-chemistry.org Another approach utilizes ammonium (B1175870) chloride as a mild acid catalyst for the synthesis of 1-H-indazoles in ethanol, often employing a solvent-free grinding protocol that reduces energy consumption and waste. samipubco.com Furthermore, metal-free, one-pot reactions of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provide a mild and operationally simple route to indazoles that is insensitive to air and moisture. organic-chemistry.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. acs.orgresearchgate.net

While a specific flow synthesis for this compound is not extensively documented, the principles of flow chemistry are highly applicable to its synthesis. For instance, the Cadogan reaction, a reductive cyclization of nitroaromatic imines to form N-aryl indazoles, has been successfully adapted to a continuous-flow process, achieving high yields in short residence times. mdpi.com Similarly, multi-step syntheses of other nitrogen-containing heterocycles have been "telescoped" into a single, continuous flow sequence, eliminating the need for intermediate isolation and purification. nih.gov

The conversion of 3-hydroxymethyl-1H-indazole to this compound, which may involve hazardous reagents like thionyl chloride, would be an ideal candidate for a flow process. The ability to handle hazardous materials in small, contained volumes within a closed system drastically improves the safety profile of the reaction. acs.org This technology provides a pathway for the safer, more efficient, and scalable production of this important chemical intermediate. mdpi.comresearchgate.net

Reactivity and Chemical Transformations of 3 Chloromethyl 1h Indazole

Reactions at the Chloromethyl Moiety

The chloromethyl group is the most reactive site on the 3-(chloromethyl)-1H-indazole molecule for many common transformations. Its reactivity is analogous to that of a benzylic halide, where the adjacent indazole ring stabilizes potential intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions, displacing the chloride leaving group. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the reaction conditions and the nature of the nucleophile.

The SN2 mechanism is a single-step process favored by strong nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, which is prochiral, this pathway is efficient for introducing a variety of functional groups.

Conversely, the SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. The indazole ring can stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible.

A practical example of a nucleophilic substitution reaction is the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole from 1-benzyl-3-chloromethyl-1H-indazole. In a patented process, the chloromethyl compound is treated with 10 M sodium hydroxide (B78521) (NaOH) at reflux, where the hydroxide ion acts as the nucleophile, displacing the chloride to form the corresponding alcohol. lumenlearning.com

NucleophileReagent(s)ProductReaction Type
HydroxideNaOH3-(Hydroxymethyl)-1H-indazoleSN2
Amine (R-NH2)R-NH23-(Aminomethyl)-1H-indazole derivativesSN2
AzideNaN33-(Azidomethyl)-1H-indazoleSN2

Elimination Reactions and Olefin Formation

Under the influence of a strong, sterically hindered base, this compound has the potential to undergo an elimination reaction (E2 mechanism) to form 3-ethenyl-1H-indazole, also known as 3-vinyl-1H-indazole. This reaction involves the abstraction of a proton from the methyl group and the simultaneous expulsion of the chloride ion.

For an E2 reaction to occur, an anti-periplanar arrangement of the proton and the leaving group is typically required. While the free rotation of the chloromethyl group allows this geometry to be achieved, the choice of base and solvent is critical to favor elimination over substitution. Strong, bulky bases such as potassium tert-butoxide are often employed to promote elimination by sterically discouraging nucleophilic attack at the carbon center.

Radical Reactions Involving the Chloromethyl Group

The chloromethyl group of this compound is analogous to a benzylic position, which is known to be susceptible to free-radical reactions. The stability of the resulting indazol-3-ylmethyl radical, due to resonance delocalization into the aromatic ring system, facilitates these reactions.

One common type of radical reaction is free-radical halogenation, which can be initiated by UV light or a radical initiator. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the formation of 3-(bromochloromethyl)-1H-indazole or 3-(dibromomethyl)-1H-indazole, depending on the reaction conditions. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.orglibretexts.orgkhanacademy.org

Reactivity of the Indazole Ring System

The indazole ring is an aromatic heterocyclic system, and its reactivity is influenced by the presence of the two nitrogen atoms and the fused benzene (B151609) ring. The electron density distribution in the ring makes it susceptible to both electrophilic and, under certain conditions, nucleophilic attack.

Electrophilic Aromatic Substitution on the Indazole Core

The indazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the pyridine-like nitrogen atom. The position of substitution is directed by the existing substituents and the inherent electronic properties of the indazole nucleus. The electron-donating pyrrole-like nitrogen atom tends to direct electrophiles to the C5 and C7 positions of the benzene ring portion.

Common electrophilic substitution reactions include:

Halogenation: Indazoles can be halogenated at various positions on the benzene ring. For example, bromination can be achieved using reagents like dibromohydantoin, often under ultrasound irradiation. organic-chemistry.org

Nitration: Nitration of indazoles can be accomplished using nitrating agents. Palladium-catalyzed methods have been developed for the synthesis of 3-nitro-1H-indazole derivatives. nih.gov

Nucleophilic Attack on the Indazole Ring System

Nucleophilic aromatic substitution (SNAr) on the indazole ring itself is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex. pageplace.denih.gov

Another pathway for nucleophilic substitution on an aromatic ring is the nucleophilic substitution of hydrogen (SNH). This type of reaction involves the direct replacement of a hydrogen atom by a nucleophile and usually requires an oxidizing agent to restore the aromaticity of the ring system. For this to occur on the indazole ring of this compound, the ring would need to be sufficiently electron-deficient. pageplace.de

Cycloaddition Reactions Involving the Indazole Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In principle, the indazole ring system could participate in such reactions, for instance, as the 4π component (diene) in a [4+2] cycloaddition, also known as the Diels-Alder reaction, or in [3+2] cycloadditions, a type of 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.orgorganic-chemistry.org The diene character would involve the pyrazole (B372694) ring or a portion of the benzene ring.

However, a review of the scientific literature indicates that cycloaddition reactions where the indazole nucleus of this compound, or closely related indazole derivatives, acts directly as the diene or dipolarophile are not extensively documented. The aromaticity of the indazole system confers significant stability, which generally makes it reluctant to participate in cycloaddition reactions that would disrupt this aromatic character. While indazoles can be synthesized via intramolecular 1,3-dipolar cycloadditions, their subsequent participation in such reactions is less common. clockss.orggrowingscience.com The reactivity of the side chain, specifically the chloromethyl group, as an electrophile in substitution reactions, is the more predominantly studied aspect of this molecule's chemistry.

Rearrangement Reactions and Tautomerism Studies

The indazole ring is subject to fascinating rearrangement reactions and exists in a state of tautomeric equilibrium, which are critical to understanding its chemical behavior and reactivity.

Tautomerism of the Indazole Ring

The indazole scaffold exhibits annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole ring. researchgate.net This results in an equilibrium between two primary tautomeric forms: 1H-indazole and 2H-indazole.

Due to differences in the electronic arrangement and aromatic stabilization, the 1H-indazole tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form in solution and in the solid state for most substituted indazoles. researchgate.net The presence of substituents on the ring, such as the chloromethyl group at the C3 position, can influence the electronic distribution and thus the precise position of the tautomeric equilibrium. This equilibrium is fundamentally important as it dictates the outcome of reactions involving the ring nitrogens, such as N-alkylation. The alkylation of an unsubstituted indazole often yields a mixture of N-1 and N-2 substituted products, with the ratio depending on the reaction conditions and the steric and electronic nature of both the indazole substituents and the alkylating agent. nih.gov

Rearrangement Reactions

The indazole nucleus can undergo several types of skeletal rearrangements, most notably upon exposure to light (photochemical rearrangement).

Photochemical Rearrangement: Extensive studies have shown that 1H- and 2H-indazoles undergo distinct photochemical transformations. nih.govacs.orgnih.gov

Irradiation of 1H-indazoles typically leads to the cleavage of the N-N bond, followed by rearrangement to form aminobenzonitriles. For instance, photolysis of 1-alkylated indazoles results in the formation of the corresponding alkylaminobenzonitriles. acs.org

Conversely, irradiation of 2H-indazoles proceeds through a different pathway, yielding N-substituted benzimidazoles in high yield. This transformation is believed to occur from the singlet excited state. nih.govacs.org

This reactivity is dependent on the tautomeric form. Recent research has elucidated a mechanism involving an initial excited-state tautomerization of the 1H-indazole to the 2H-isomer, which then undergoes the photochemical rearrangement to the benzimidazole (B57391) product. nih.gov

Rearrangement of Indazole-Derived Carbenes: N-heterocyclic carbenes (NHCs) generated from 1-arylindazolium salts are prone to spontaneous rearrangement. Upon deprotonation, the formed 1-arylindazol-3-ylidene undergoes a pericyclic reaction sequence involving ring cleavage and subsequent ring closure to furnish substituted 9-aminoacridines. rsc.orgnih.gov This transformation provides a unique pathway from the indazole skeleton to a completely different polycyclic aromatic system.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places, typically through a ring-opening and ring-closing sequence. wikipedia.orgdrugfuture.comnih.gov While this rearrangement is common in various nitrogen-containing heterocycles like triazoles and pyrimidines, specific examples involving the this compound core are not prominently featured in the literature. nih.govresearchgate.net

The following table summarizes the key rearrangement reactions associated with the indazole core.

Rearrangement TypeSubstrateConditionsProduct(s)
Photochemical1H-Indazole derivativesUV IrradiationAminobenzonitrile derivatives
Photochemical2H-Indazole derivativesUV IrradiationBenzimidazole derivatives
Pericyclic1-Arylindazolium saltsDeprotonation9-Aminoacridine derivatives

Mechanistic Investigations of Reactions Involving 3 Chloromethyl 1h Indazole

Kinetic Studies of Key Transformation Pathways

Kinetic studies are instrumental in determining the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations, temperature, and the solvent environment. For 3-(Chloromethyl)-1H-indazole, a key transformation pathway is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. The kinetics of such reactions can provide evidence for either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

Due to the benzylic-like nature of the chloromethyl group attached to the indazole ring, the C-Cl bond is activated towards nucleophilic substitution. The indazole moiety can stabilize a developing positive charge on the benzylic carbon through resonance, potentially favoring an SN1 pathway involving a carbocation intermediate. Conversely, the primary nature of the carbon atom would typically favor an SN2 mechanism, characterized by a concerted backside attack of the nucleophile.

While specific kinetic data for this compound are not extensively reported in the literature, analogies can be drawn from studies on benzyl chloride and other substituted benzyl halides. For instance, the rate of nucleophilic substitution on benzyl chloride is sensitive to both the nature of the nucleophile and the solvent polarity, often exhibiting borderline SN1/SN2 behavior. It is plausible that reactions of this compound would exhibit similar characteristics.

A hypothetical kinetic study for the reaction of this compound with a nucleophile, such as sodium azide (NaN3), could be designed to determine the rate law. If the reaction is found to be first order in both this compound and the nucleophile, it would suggest an SN2 mechanism. Conversely, a rate that is primarily dependent on the concentration of the substrate would be indicative of an SN1 pathway.

Table 1: Hypothetical Rate Data for the Reaction of this compound with Sodium Azide

Experiment[this compound] (M)[NaN₃] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Thermodynamic Analysis of Reaction Intermediates

The stability of this carbocation is a key factor in determining the feasibility of an SN1 pathway. The indazole ring is expected to stabilize the adjacent positive charge through resonance, delocalizing the charge over the bicyclic system. Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of this intermediate, including its heat of formation and relative stability compared to other potential intermediates.

For instance, DFT calculations on related indazole systems have been used to evaluate the relative stabilities of different tautomers and protonated species. Similar computational approaches could be applied to the 3-(1H-indazolyl)methyl carbocation to assess its thermodynamic viability. The calculated stability of this carbocation can then be compared to that of the benzyl carbocation to predict the relative propensity of this compound to undergo SN1 reactions.

Table 2: Calculated Thermodynamic Parameters for a Hypothetical Reaction Intermediate

IntermediateΔHf (kcal/mol)ΔGf (kcal/mol)Relative Stability (kcal/mol)
3-(1H-indazolyl)methyl carbocationValueValueValue
Benzyl carbocationReference ValueReference Value0 (Reference)

This table illustrates the type of data that would be generated from computational thermodynamic analysis.

Identification of Transition States in Synthetic Reactions

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the point of maximum energy along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for a complete understanding of the reaction mechanism. Computational chemistry provides powerful tools for locating and characterizing transition states.

For reactions of this compound, computational modeling can be used to identify the transition states for both SN1 and SN2 pathways. In an SN2 reaction, the transition state would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group (chloride) partially bonded to the benzylic-like carbon. For an SN1 reaction, the rate-determining transition state would correspond to the C-Cl bond cleavage leading to the formation of the carbocation intermediate.

DFT calculations can be employed to optimize the geometries of these transition states and calculate their activation energies (ΔG‡). The calculated activation energies for the SN1 and SN2 pathways can then be compared to predict the favored mechanism under different reaction conditions. For example, a lower activation energy for the SN2 transition state would suggest that this pathway is kinetically preferred.

Table 3: Calculated Activation Energies for SN1 and SN2 Reactions of this compound

Reaction PathwayTransition State StructureΔG‡ (kcal/mol)
SN1[Indazole-CH₂---Cl]‡Calculated Value
SN2 (with N₃⁻)[N₃---CH₂(Indazole)---Cl]-‡Calculated Value

This table represents the kind of data obtained from computational transition state analysis.

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, 12C with 13C), chemists can follow the labeled atom through the reaction and gain insights into bond-breaking and bond-forming steps.

In the context of this compound, isotopic labeling could be used to probe the mechanism of nucleophilic substitution. For example, a kinetic isotope effect (KIE) study could be performed by synthesizing 3-(chlorodideuteriomethyl)-1H-indazole (where the two hydrogen atoms on the chloromethyl group are replaced by deuterium). The rate of a nucleophilic substitution reaction of this deuterated compound would be compared to the rate of the non-deuterated analogue.

A significant primary kinetic isotope effect (kH/kD > 1) would suggest that the C-H (or C-D) bond is involved in the rate-determining step, which is not typically the case for simple SN1 or SN2 reactions at a benzylic-like carbon. However, a secondary kinetic isotope effect could be observed. For an SN1 reaction, an alpha-secondary KIE (kH/kD > 1) is expected due to the change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate. For an SN2 reaction, the alpha-secondary KIE is typically close to unity or slightly inverse (kH/kD < 1).

Table 4: Expected Kinetic Isotope Effects for Nucleophilic Substitution on this compound

MechanismIsotopic SubstitutionExpected kH/kDRationale
SN1α-deuteration> 1 (e.g., 1.1-1.2)Change in hybridization (sp³ → sp²)
SN2α-deuteration≈ 1 or < 1sp³ hybridization maintained in transition state

This table outlines the expected outcomes of a kinetic isotope effect study.

Spectroscopic and Advanced Structural Characterization of 3 Chloromethyl 1h Indazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. For 3-(Chloromethyl)-1H-indazole, a combination of one-dimensional (¹H and ¹³C) and advanced multidimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Multidimensional NMR experiments are critical for establishing the precise bonding framework and spatial relationships within the this compound molecule. nih.gov While a complete, published assignment for this specific molecule is not widely available, the expected correlations can be predicted based on the known structure and data from related indazole derivatives. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the adjacent aromatic protons on the benzene (B151609) ring portion of the indazole core (H4, H5, H6, and H7). The chloromethyl protons (-CH₂Cl) would likely appear as a singlet and thus not show COSY correlations unless coupled to the N-H proton, which can sometimes be observed depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It is invaluable for assigning the carbon signal corresponding to each protonated carbon atom. The HSQC spectrum would show clear cross-peaks connecting the aromatic protons (H4-H7) to their directly attached carbons (C4-C7) and the chloromethyl protons to the chloromethyl carbon (C8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²J_CH and ³J_CH). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include correlations from the chloromethyl protons (H8) to the C3 and C3a carbons, and from the aromatic protons (e.g., H4 and H7) to the quaternary carbons C3a and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal spatial proximity between the chloromethyl group protons (H8) and the aromatic proton at the C4 position, confirming their relative orientation. youtube.com

Table 1: Predicted Multidimensional NMR Correlations for this compound

Proton (¹H)Expected COSY Correlations (¹H)Expected HSQC Correlation (¹³C)Key Expected HMBC Correlations (¹³C)Key Expected NOESY Correlations (¹H)
NH (N1-H)H7 (potentially)-C3, C7aH7
H4H5C4C3, C5, C6, C7aH5
H5H4, H6C5C3a, C4, C6, C7H4, H6
H6H5, H7C6C4, C5, C7, C7aH5, H7
H7H6, NH (potentially)C7C3a, C5, C6, C7aH6, NH
CH₂Cl (H8)-C8C3, C3aH4

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into atomic-level structure, polymorphism, and molecular dynamics. nih.gov For this compound, ssNMR would be particularly useful for studying the crystalline form without dissolution.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra of the solid compound. These spectra can reveal the presence of different polymorphs or co-crystals, as distinct crystalline environments would result in different chemical shifts for the carbon atoms. Furthermore, advanced ssNMR experiments can be used to measure internuclear distances and determine the packing arrangement of molecules within the crystal lattice, complementing data obtained from X-ray diffraction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₈H₇ClN₂), HRMS would be used to confirm its molecular formula. The technique would detect the protonated molecule [M+H]⁺ and compare its experimentally measured mass to the theoretically calculated mass. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, separated by two mass units. This isotopic signature provides definitive evidence for the presence and number of chlorine atoms in the molecule.

Table 2: Theoretical HRMS Data for this compound

Molecular FormulaIonIsotopeCalculated Exact Mass
C₈H₇ClN₂[M+H]⁺³⁵Cl167.0371
³⁷Cl169.0341

X-ray Crystallography of Single Crystals and Co-crystals

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not readily found in open literature, the structure of a closely related derivative, 3-(Chloromethyl)-1-methyl-1H-indazole , has been determined. soton.ac.uk This analysis provides crucial insights into the geometry of the indazole core and the chloromethyl substituent. The data reveals a monoclinic crystal system with the space group P2(1)/c. The crystal structure confirms the planar nature of the bicyclic indazole ring system and provides precise measurements of the C-Cl bond and the torsion angles that define the orientation of the chloromethyl group relative to the ring. Such data is fundamental for understanding how the molecule packs in the solid state and engages in intermolecular interactions like hydrogen bonding or π-stacking.

Table 3: Crystallographic Data for 3-(Chloromethyl)-1-methyl-1H-indazole

ParameterValue
Chemical FormulaC₉H₉ClN₂
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)15.0606(7)
b (Å)14.3262(7)
c (Å)8.1711(5)
α (°)90.00
β (°)90.00
γ (°)90.00
Temperature (K)120(2)

Data sourced from the University of Southampton eCrystals archive. soton.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-3000 cm⁻¹ would be attributable to the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic ring system are expected in the 1620-1450 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group typically appears in the 800-600 cm⁻¹ region, which can be a highly diagnostic peak.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the N-H stretch may be weak, the aromatic ring stretching vibrations are often strong and well-defined in the Raman spectrum. The C-Cl stretch would also be observable. The combination of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H Stretch3100 - 3000Medium-BroadWeak
Aromatic C-H Stretch3100 - 3050MediumStrong
Aliphatic C-H Stretch2980 - 2850MediumMedium
C=N / C=C Ring Stretch1620 - 1450StrongStrong
C-H Bending1470 - 1300MediumMedium
C-Cl Stretch800 - 600StrongStrong

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations

Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. jascoinc.com

UV-Vis Spectroscopy: The indazole ring system is a chromophore containing a conjugated π-electron system. Consequently, this compound is expected to absorb UV radiation. The UV-Vis spectrum would likely exhibit strong absorption bands corresponding to π → π* transitions. libretexts.org Based on the parent indazole structure, these absorptions are typically observed in the range of 250-300 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Fluorescence Investigations: Fluorescence is the emission of light from a molecule after it has absorbed photons. While many aromatic and heterocyclic compounds are fluorescent, the property is highly dependent on the specific structure and environment. Indazole derivatives can exhibit fluorescence, but it is often weak. The presence of the chloromethyl group, containing a heavy chlorine atom, could potentially quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence. Therefore, this compound is not expected to be a strong fluorophore. Experimental studies would be needed to determine its quantum yield and emission spectrum.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govdergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov In studies of other indazole derivatives, these calculations have been used to predict their reactivity and potential as electron donors or acceptors. nih.gov

Table 1: Representative Electronic Structure Parameters Calculable via Quantum Chemistry

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical reactivity and stability
Electron Density Distribution of electrons around the moleculeIdentifies electron-rich and electron-deficient regions
Mulliken Charges Partial charges assigned to individual atomsHelps in understanding electrostatic interactions

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the geometry and reactivity of organic molecules like indazole derivatives. core.ac.ukrsc.org

DFT calculations can be used to optimize the molecular geometry of 3-(Chloromethyl)-1H-indazole, providing precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry corresponds to the lowest energy conformation of the molecule. Furthermore, DFT allows for the calculation of various chemical reactivity descriptors. dergipark.org.tr These descriptors, such as chemical potential, hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. dergipark.org.tr For instance, studies on other indazoles have utilized DFT to predict sites susceptible to nucleophilic or electrophilic attack through the analysis of the molecular electrostatic potential (MEP). nih.gov

Table 2: Typical Parameters Obtained from DFT Studies

ParameterDescriptionApplication
Optimized Geometry The lowest energy arrangement of atomsProvides bond lengths, bond angles, and dihedral angles
Vibrational Frequencies Calculated frequencies of molecular vibrationsUsed to predict and interpret infrared (IR) and Raman spectra
Chemical Potential (μ) A measure of the escaping tendency of electronsRelates to electronegativity
Chemical Hardness (η) Resistance to change in electron distributionIndicates the stability of the molecule
Global Softness (S) The reciprocal of chemical hardnessA measure of the molecule's polarizability
Electrophilicity Index (ω) A measure of the ability to accept electronsPredicts electrophilic character

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations could be used to study its interactions with solvent molecules, which is crucial for understanding its solubility and behavior in solution. These simulations can also provide insights into how molecules of this compound interact with each other in the solid state, helping to explain its crystal packing and bulk properties. In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its target protein, providing details about the stability of the complex and the key intermolecular interactions involved. Although no specific MD studies on this compound were found, this method is a standard tool for exploring the dynamic behavior of organic molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can be a powerful tool for predicting various spectroscopic properties of molecules. These predictions are highly valuable for the interpretation of experimental spectra and for the structural elucidation of new compounds. DFT and other quantum chemical methods are commonly used for this purpose. researchgate.net

For this compound, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm its structure. Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra. The electronic transitions can also be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. While no specific computational spectroscopic studies for this compound are available, such studies have been performed for other indazole derivatives, demonstrating the utility of these methods. researchgate.net

Table 3: Computationally Predictable Spectroscopic Data

SpectroscopyPredicted ParametersComputational Method
NMR Chemical Shifts (¹H, ¹³C), Coupling ConstantsGIAO (Gauge-Including Atomic Orbital) method within DFT
IR/Raman Vibrational Frequencies and IntensitiesDFT frequency calculations
UV-Vis Excitation Energies and Oscillator StrengthsTime-Dependent DFT (TD-DFT)

Computational Analysis of Reaction Mechanisms and Energy Profiles

For this compound, computational analysis could be used to study its reactivity in various chemical transformations. For example, the mechanism of nucleophilic substitution at the chloromethyl group could be investigated to understand the factors that influence the reaction rate and selectivity. DFT calculations have been successfully applied to study the regioselectivity of alkylation reactions in other indazole systems, providing insights into the transition state energies that govern the product distribution. beilstein-journals.org Such studies would be highly valuable for optimizing synthetic routes involving this compound.

Derivatives and Analogues of 3 Chloromethyl 1h Indazole: Synthetic Strategies and Explorations

N-Alkylation and N-Acylation of the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are susceptible to alkylation and acylation. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can significantly influence the biological activity and physicochemical properties of the resulting molecule. The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products nih.gov.

The outcome of the N-alkylation of the 1H-indazole scaffold can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent d-nb.infonih.gov. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective indazole alkylation d-nb.infonih.govresearchgate.net. This selectivity is attributed to both steric and electronic effects of substituents on the indazole ring d-nb.infonih.gov. For example, bulky substituents at the C3 position tend to favor N1-alkylation. Conversely, electron-withdrawing groups at the C7 position can promote N2-regioselectivity d-nb.infonih.gov.

N-acylation of indazoles can also provide a route to specific regioisomers. It has been suggested that N-acylation often initially yields the N2-acylindazole, which can then isomerize to the more thermodynamically stable N1-regioisomer d-nb.info.

Below is a table summarizing the general conditions influencing the regioselectivity of N-alkylation of the indazole scaffold.

Condition Favored Regioisomer Rationale Reference
Base/Solvent
NaH in THFN1Forms a tight ion pair, directing alkylation to the more accessible N1 position. d-nb.infonih.govresearchgate.net
NaHMDS in THFN1Similar to NaH, promotes N1 selectivity. d-nb.info
NaHMDS in DMSON2Solvent-separated ion pairs may favor alkylation at the N2 position. d-nb.info
Substituent Effects
Bulky C3-substituentN1Steric hindrance around the N2 position favors attack at N1. d-nb.info
Electron-withdrawing C7-substituentN2Alters the electron density of the indazole ring, making N2 more nucleophilic. d-nb.infonih.gov

Synthesis of C-Substituted Indazole Derivatives via Functional Group Interconversions

The chloromethyl group at the C3 position of 3-(chloromethyl)-1H-indazole is a key handle for a variety of functional group interconversions, enabling the synthesis of a diverse range of C-substituted indazole derivatives. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions.

This allows for the introduction of a wide array of functional groups, including but not limited to, amines, azides, thiols, and cyanides. For example, reaction with primary or secondary amines can yield 3-(aminomethyl)-1H-indazole derivatives. Similarly, treatment with sodium azide can produce 3-(azidomethyl)-1H-indazoles, which can be further transformed into other nitrogen-containing heterocycles.

Furthermore, the chloromethyl group can be converted to other functionalities through oxidation or reduction. For instance, oxidation could lead to the corresponding 3-formyl-1H-indazole or 3-carboxy-1H-indazole, which are valuable intermediates for further synthetic elaborations such as Wittig reactions or amide bond formations.

The following table provides examples of C-substituted indazole derivatives that can be synthesized from this compound.

Reagent Resulting Functional Group at C3 Product Class
R-NH2 (Primary Amine)-CH2-NH-R3-(Alkylaminomethyl)-1H-indazoles
R2NH (Secondary Amine)-CH2-NR23-(Dialkylaminomethyl)-1H-indazoles
NaN3 (Sodium Azide)-CH2-N33-(Azidomethyl)-1H-indazoles
NaCN (Sodium Cyanide)-CH2-CN(1H-Indazol-3-yl)acetonitrile
R-SH (Thiol)-CH2-S-R3-(Alkylthiomethyl)-1H-indazoles
H2O/Oxidizing Agent-CHO or -COOH3-Formyl-1H-indazole or 3-Carboxy-1H-indazole

Formation of Polycyclic and Fused Ring Systems from this compound

The reactive nature of this compound makes it a suitable precursor for the construction of more complex polycyclic and fused ring systems. These intricate molecular architectures are often sought after in drug discovery and materials science due to their unique three-dimensional shapes and electronic properties.

One common strategy involves intramolecular cyclization reactions. For instance, if a suitable nucleophile is present on a substituent attached to one of the indazole nitrogen atoms, it can displace the chloride from the C3-chloromethyl group to form a new ring. This approach can lead to the formation of tricyclic systems incorporating the indazole core.

Another approach is through intermolecular reactions where this compound acts as a building block in annulation reactions. For example, it can react with dinucleophilic reagents to construct a new ring fused to the indazole system. The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been described, highlighting the utility of indazole derivatives in constructing complex heterocyclic frameworks nih.govnih.govumt.edu.

An example of a potential fused ring system that could be targeted from a derivative of this compound is a pyrazolo[1,5-a]pyrimidine system, which can be assembled through the condensation of 5-aminopyrazole derivatives with β-diketones nih.govscispace.com. While not a direct reaction of this compound, this illustrates the types of fused systems that are of interest in this area of chemistry.

Design and Synthesis of Conformationally Restricted Analogues

The concept of conformational restriction is a powerful tool in medicinal chemistry for improving the potency, selectivity, and pharmacokinetic properties of drug candidates. By locking a flexible molecule into a specific bioactive conformation, it is possible to enhance its interaction with a biological target.

Starting from this compound, conformationally restricted analogues can be designed and synthesized by introducing rigid structural elements. This can be achieved through several strategies:

Introduction of Rings: Incorporating the C3-substituent into a new ring system can limit its rotational freedom. For example, reacting a derivative of this compound with a bidentate nucleophile could lead to the formation of a macrocycle or a smaller heterocyclic ring.

Incorporation of Rigid Spacers: Introducing rigid linkers, such as alkynes or aromatic rings, into the C3-substituent can reduce the number of rotatable bonds.

Steric Hindrance: The introduction of bulky groups can restrict the rotation around single bonds, thereby favoring certain conformations.

The design of such analogues often involves computational modeling to predict the preferred conformations and their potential interactions with a target protein. The synthesis of these constrained molecules can be challenging but offers the potential for significant improvements in biological activity nih.gov.

Library Synthesis and Combinatorial Approaches Utilizing this compound

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library nih.govualberta.ca. This approach is widely used in drug discovery to identify new lead compounds nih.gov. This compound is an excellent scaffold for combinatorial library synthesis due to the ease with which its C3-chloromethyl group can be derivatized.

In a typical combinatorial synthesis using this scaffold, the indazole core would be anchored to a solid support, or the reactions would be carried out in a parallel solution-phase format pharmatutor.org. The reactive chloromethyl group can then be treated with a diverse set of building blocks (e.g., a library of amines, thiols, or other nucleophiles) in separate reaction vessels. This allows for the rapid generation of a large library of compounds with varying substituents at the C3-position.

Furthermore, the N1 and N2 positions of the indazole ring can also be functionalized in a combinatorial fashion, leading to an even greater diversity of structures. This multi-point derivatization capability makes this compound a highly valuable starting material for generating focused or diverse chemical libraries for high-throughput screening nih.gov. The synthesis of libraries based on scaffolds like pyrazolo[1,5-a]pyrimidine has been accomplished using solution-phase parallel synthesis, demonstrating the feasibility of such approaches nih.govscispace.com.

The following table outlines a hypothetical combinatorial library synthesis starting from this compound.

Scaffold Reaction Point 1 (C3) Building Blocks (R-Nu) Reaction Point 2 (N1/N2) Building Blocks (R'-X) Resulting Library
This compoundNucleophilic SubstitutionLibrary of amines (R-NH2), thiols (R-SH), etc.N-Alkylation/AcylationLibrary of alkyl halides (R'-X), acyl chlorides (R'-COCl), etc.Diverse library of N-substituted 3-(substituted methyl)-indazoles

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block and Intermediate

The utility of 3-(Chloromethyl)-1H-indazole in organic synthesis stems from the reactivity of the chloromethyl group. This group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the indazole scaffold into various molecular frameworks, a desirable feature given that the indazole ring is a recognized "privileged scaffold" in drug discovery. nih.gov

The primary application of this compound is as a precursor for a multitude of N-substituted, O-substituted, and S-substituted indazole derivatives. The labile chlorine atom is easily displaced by a wide range of nucleophiles, providing a direct route to functionalized indazoles.

N-Alkylation Reactions: Amines, anilines, and other nitrogen-containing heterocycles can react with this compound to form new carbon-nitrogen bonds. This reaction is fundamental in building libraries of compounds for biological screening. For example, reaction with a secondary amine like piperazine would yield a 3-(piperazin-1-ylmethyl)-1H-indazole derivative, a common structural motif in pharmacologically active molecules. nih.gov

O-Alkylation Reactions: Alcohols and phenols can act as nucleophiles to displace the chloride, leading to the formation of ether linkages. This allows for the connection of the indazole core to other aromatic or aliphatic systems through an oxygen atom.

S-Alkylation Reactions: Thiols are excellent nucleophiles and react efficiently to form thioethers. An analogous reaction using 6-(bromomethyl)-1H-indazole with ethanethiol (EtSH) demonstrates the formation of a stable C-S bond, highlighting a similar reactivity pattern expected for the 3-chloromethyl isomer. researchgate.net

These substitution reactions are pivotal for creating molecules with tailored electronic and steric properties, which is crucial for optimizing interactions with biological targets.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Resulting Linkage Product Class Example
Amine Piperidine C-N 3-(Piperidin-1-ylmethyl)-1H-indazole
Alcohol Phenol C-O 3-(Phenoxymethyl)-1H-indazole
Thiol Ethanethiol C-S 3-((Ethylthio)methyl)-1H-indazole

Beyond single-step transformations, this compound serves as a key intermediate in more complex, multi-step synthetic pathways. angenechemical.com In such sequences, the indazole's N1 position is often first protected with a suitable group (e.g., benzyl, Boc) to prevent side reactions. Following protection, the C3-chloromethyl group can be elaborated. The protecting group can then be removed in a later step to yield the desired product or to allow for further functionalization at the N1 position.

For instance, the synthesis of complex kinase inhibitors or other therapeutic agents often involves a core scaffold that is built upon step-by-step. nih.govmdpi.com A typical sequence might involve:

Protection of the indazole N-H.

Nucleophilic substitution at the chloromethyl group to introduce a key side chain.

Further modification of other parts of the molecule or the newly introduced side chain.

Deprotection of the indazole nitrogen.

This strategic use allows chemists to build molecular complexity in a controlled and predictable manner, making this compound a valuable component in the synthetic chemist's toolbox.

Integration into Polymer and Macromolecular Systems

While specific examples of incorporating this compound into polymers are not widely documented, its chemical properties suggest significant potential in this area. The chloromethyl group is a well-known functional handle for polymer modification and synthesis.

One potential application is in the surface functionalization of materials. Polymer films can be chemically modified to introduce chloromethyl groups, which then act as initiators for techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net Analogously, this compound could be used to functionalize polymer backbones that contain nucleophilic sites. The indazole moiety could impart specific properties, such as hydrophobicity, metal-binding capability, or biological activity, to the bulk polymer.

Furthermore, it could potentially be converted into a monomer, for example, by reacting it with a molecule containing a polymerizable group like a vinyl or acrylate function. The resulting indazole-containing monomer could then be copolymerized with other monomers to create functional polymers with tailored properties. mdpi.com

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is well-suited for applications in supramolecular chemistry. The indazole ring system itself possesses features essential for molecular recognition and self-assembly: a hydrogen bond donor (the N-H group) and an aromatic surface capable of participating in π–π stacking interactions.

The chloromethyl group provides a reactive site for covalently attaching the indazole scaffold to other molecular components to form complex supramolecular architectures. For example, it could be reacted with cyclodextrins, calixarenes, or other host molecules that have been functionalized with a nucleophile. The resulting conjugate would combine the recognition properties of the host molecule with the electronic and binding properties of the indazole unit. This strategy allows for the design of sophisticated sensors or stimuli-responsive systems.

Application in Catalyst Design and Ligand Synthesis

N-heterocyclic compounds are fundamental components of many ligands used in transition-metal catalysis. The indazole nucleus can serve as a coordinating moiety for a metal center. The 3-(chloromethyl) group offers a convenient point of attachment for incorporating the indazole scaffold into multidentate ligand frameworks.

For example, the chloromethyl group can be displaced by nucleophiles such as phosphines or other nitrogen heterocycles to create bidentate or tridentate ligands. These custom-designed ligands can then be complexed with metals like palladium, copper, or rhodium to generate catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation processes. mdpi.com The synthesis of a tris(indazolyl)borate ligand, used to create molecular motors, underscores the utility of the indazole unit in coordination chemistry and materials science, suggesting a clear potential pathway for derivatives of this compound. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-(Chloromethyl)-1H-indazole and its derivatives is intrinsically linked to the principles of green chemistry. uniroma1.it The goal is to develop methods that are not only efficient in yield but also environmentally benign, reducing waste and avoiding hazardous materials. uniroma1.itrsc.org

Key research directions include:

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems offers enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov This approach can lead to cleaner products and higher yields, minimizing the need for extensive purification steps which aligns with green chemistry principles. uniroma1.it

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sciencescholar.usnih.gov Its application to the synthesis of indazole derivatives can significantly reduce reaction times from hours to minutes and often improves yields, presenting a more energy-efficient alternative to conventional heating. nih.gov

Eco-Friendly Solvents and Catalysts: Research is increasingly focused on replacing hazardous organic solvents with greener alternatives like ionic liquids or water. rsc.org Furthermore, the development of recyclable and highly efficient catalysts, such as copper-mediated systems, is a critical area of exploration for indazole synthesis. mdpi.com The use of such catalysts minimizes waste and environmental impact. rsc.org

One-Pot Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates streamlines the process. sciencescholar.us These one-pot reactions are highly desirable as they reduce solvent usage, energy consumption, and waste generation, contributing to a more sustainable synthetic protocol. sciencescholar.usmdpi.com

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
MethodologyKey AdvantagesFuture Research Focus
Continuous Flow SynthesisImproved safety, scalability, and process control. nih.govIntegration of real-time analytics and multi-step syntheses.
Microwave-Assisted SynthesisDrastically reduced reaction times and often higher yields. sciencescholar.usnih.govSolvent-free reaction conditions and scalability.
Green Solvents/CatalystsReduced environmental impact and catalyst recyclability. rsc.orgDevelopment of biodegradable ionic liquids and earth-abundant metal catalysts.
One-Pot ReactionsIncreased efficiency, reduced waste, and atom economy. sciencescholar.usmdpi.comDiscovery of new multicomponent reactions for complex indazole structures.

Exploration of New Reactivity Modes and Transformation Pathways

While the functional groups of this compound offer established reactivity, future research will delve into uncovering novel chemical behaviors and developing innovative transformation pathways. The indazole core is a versatile nucleus found in numerous pharmacologically active compounds, making the exploration of its reactivity a key area for discovering new therapeutic agents. nih.govmdpi.com

Emerging opportunities in this domain include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for molecular construction that avoids the need for pre-functionalized starting materials. Applying C-H activation techniques to the indazole ring could provide direct access to novel derivatives that are difficult to synthesize through traditional methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling new types of bond formations under mild conditions. Exploring the reactivity of this compound under photoredox conditions could unlock new pathways for alkylation, arylation, and other complex transformations.

Enantioselective Synthesis: For chiral indazole derivatives, developing catalytic enantioselective methods is crucial for accessing single-enantiomer products, which is often a requirement for pharmaceutical applications. Future work will likely focus on designing new chiral catalysts and ligands specifically for indazole functionalization.

Bio-inspired Catalysis: Mimicking enzymatic processes to achieve highly selective transformations is a growing area of interest. The development of synthetic catalysts that can functionalize the indazole scaffold with the precision of an enzyme represents a significant long-term goal.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The optimization and control of chemical reactions are greatly enhanced by the ability to monitor them in real-time. Process Analytical Technology (PAT) is becoming central to modern chemical manufacturing, enabling a deeper understanding of reaction kinetics and mechanisms. nih.govpolito.it

Future advancements in this area will focus on:

In Operando Spectroscopy: Techniques like flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow for the direct observation of reacting species within the reaction vessel as the transformation occurs. researchgate.netscilit.com This provides invaluable data on reaction intermediates, kinetics, and the formation of byproducts, facilitating rapid optimization. nih.govscilit.com

Raman Spectroscopy: As a powerful, non-invasive technique, Raman spectroscopy can provide detailed molecular-level information and is well-suited for online monitoring of reactions in flow or batch reactors. mdpi.com

Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide both spatial and spectral information about a sample. spectroscopyonline.com In the context of heterogeneous reactions or crystallization processes involving indazole derivatives, hyperspectral imaging could offer unprecedented insights into spatial variations and dynamics.

Magnetic Resonance Imaging (MRI): MRI is emerging as a tool for monitoring chemical reactions, offering the ability to visualize the spatial distribution of reactants and products within a reactor. nih.gov This can be particularly useful for understanding mixing and mass transport effects in complex reaction systems.

Table 2: Advanced Techniques for Real-time Reaction Monitoring
TechniqueType of Information ProvidedApplication in Indazole Synthesis
Flow NMR/FTIRQuantitative analysis of reactants, intermediates, and products. researchgate.netscilit.comMechanism elucidation and kinetic analysis.
Raman SpectroscopyVibrational modes of molecules, structural information. mdpi.comMonitoring solid-phase reactions or crystallization.
Hyperspectral ImagingSpatially resolved spectral data. spectroscopyonline.comAnalysis of heterogeneous catalysis and process uniformity.
Magnetic Resonance Imaging (MRI)Spatial distribution of chemical species. nih.govStudying reaction dynamics in complex reactor geometries.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. ijettjournal.orgsciencescholar.us For compounds like this compound, these computational tools offer powerful new capabilities.

Key opportunities include:

Predictive Modeling for Reaction Outcomes: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the yield and outcome of new, untested reactions. pharmaceutical-technology.com This can significantly reduce the number of experiments needed, saving time and resources in the synthesis of novel indazole derivatives. pharmaceutical-technology.comchemrxiv.org

De Novo Drug Design: AI, particularly deep learning and generative models, can design entirely new molecules with desired properties. crimsonpublishers.com By specifying a target protein or a desired pharmacological profile, these algorithms can generate novel indazole-based structures as potential drug candidates.

Automated Synthesis Planning: AI tools can devise synthetic routes to complex target molecules. By analyzing the structure of a desired indazole derivative, these systems can propose a step-by-step synthesis plan, drawing from the vast knowledge of known chemical reactions.

Interpreting Complex Spectroscopic Data: The large and complex datasets generated by modern spectroscopic techniques can be challenging to interpret manually. spectroscopyonline.com Machine learning algorithms can be employed to analyze this data, identify subtle patterns, and extract meaningful chemical information, thereby enhancing the power of real-time reaction monitoring. spectroscopyonline.com

The synergy between these emerging research directions promises a future where the synthesis and application of this compound and its derivatives are more efficient, sustainable, and innovative than ever before.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
Mannich ReactionFormaldehyde, piperazine, ethanol, reflux65–78
Nucleophilic SubstitutionSOCl₂, DMF catalyst, 0–5°C82–90
CycloadditionCu(I) catalysts, toluene, 80°C45–55

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Level : Basic

Answer :
Structural validation relies on multimodal spectroscopic analysis:

  • ¹H NMR : Key proton environments include:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet for indazole ring) .
    • Chloromethyl (-CH₂Cl) protons (δ 4.5–4.8 ppm, singlet) .
  • IR Spectroscopy : C-Cl stretching vibrations at 650–750 cm⁻¹ confirm chloromethyl groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 207.1 for 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride) .

Q. Table 2. Representative NMR Data

Compoundδ (¹H, ppm) for CH₂ClReference
This compound4.72 (s, 2H)
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole4.58 (s, 2H)

What are the key considerations in designing structure-activity relationship (SAR) studies for indazole-based compounds?

Level : Advanced

Answer :
SAR studies for this compound derivatives focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) at the 4/5-positions enhance metabolic stability but may reduce solubility .
  • Bioisosteric Replacements : Replacing chloromethyl with piperazinylmethyl groups improves CNS permeability .
  • Stereoelectronic Factors : Planarity of the indazole ring influences binding to targets like tubulin or kinases .

Q. Critical Data :

  • Derivatives with 4-nitro substituents showed 10-fold higher IC₅₀ against tubulin compared to unsubstituted analogs .
  • Chloromethyl groups enhance electrophilicity, facilitating covalent binding to cysteine residues in enzyme active sites .

What computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Level : Advanced

Q. Answer :

  • Density Functional Theory (DFT) : Models transition states for SN₂ reactions, predicting activation energies and regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents accelerate Cl⁻ displacement) .
  • Docking Studies : Predict interactions with biological targets (e.g., mGluR5 receptors) by analyzing steric and electronic complementarity .

Case Study :
DFT calculations on this compound revealed a 15 kcal/mol activation barrier for substitution at the chloromethyl site, consistent with experimental kinetics .

How does the presence of electron-withdrawing groups affect the biological activity of this compound derivatives?

Level : Advanced

Answer :
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) modulate activity through:

  • Enhanced Electrophilicity : Facilitates covalent binding to cysteine residues in enzymes (e.g., kinases) .
  • Reduced Metabolic Degradation : Nitro groups decrease oxidation susceptibility in hepatic microsomes .
  • Altered LogP Values : EWGs reduce lipophilicity, impacting blood-brain barrier penetration .

Example :
5-Nitro-3-(Chloromethyl)-1H-indazole exhibited 92% inhibition of HSF1 at 10 µM, compared to 45% for the non-nitrated analog .

What are the common impurities formed during the synthesis of this compound, and how can they be mitigated?

Level : Advanced

Q. Answer :

  • Dichlorinated Byproducts : Over-chlorination at adjacent positions; mitigated by controlled reagent stoichiometry and low temperatures (0–5°C) .
  • Oxidation Products : Indazole N-oxides formed under acidic conditions; avoided using inert atmospheres .
  • Dimers : Result from radical coupling; suppressed via radical scavengers (e.g., BHT) .

Analytical Mitigation :
HPLC-MS or GC-MS identifies impurities at <0.1% levels, guiding recrystallization or column chromatography .

Notes

  • References like highlight synthetic and mechanistic insights.
  • Data tables consolidate critical experimental parameters for reproducibility.
  • Methodological answers emphasize actionable protocols over theoretical definitions.

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